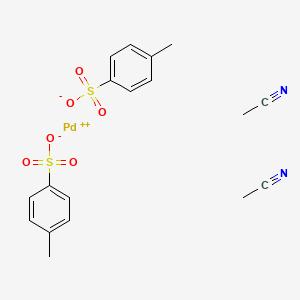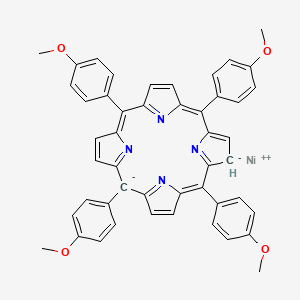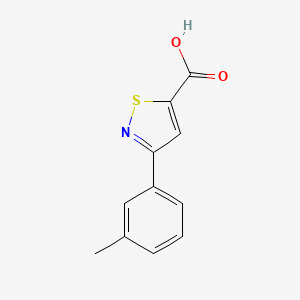
2-(4,5-Dihydro-4-phenyl-2-oxazolyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol is a chemical compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by a phenyl group attached to the oxazole ring, which is further connected to a phenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, and the resulting oxazoline can be further oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidative aromatization of oxazolines to oxazoles . This method not only improves the safety profile of the reaction but also eliminates the need for additional purification steps.
化学反应分析
Types of Reactions
2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The phenol group allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro groups, and alkyl groups can be introduced using appropriate electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted phenol derivatives.
科学研究应用
2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The phenol group may also contribute to its biological activity by forming hydrogen bonds with target proteins.
相似化合物的比较
Similar Compounds
Oxazole: A simpler analog with a similar heterocyclic structure but lacking the phenyl and phenol groups.
Isoxazole: An isomeric form with the oxygen and nitrogen atoms in different positions within the ring.
Thiazole: Contains a sulfur atom instead of oxygen, leading to different chemical properties.
Uniqueness
2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol is unique due to the presence of both phenyl and phenol groups, which enhance its chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
760952-77-0 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol |
InChI |
InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)15-16-13(10-18-15)11-6-2-1-3-7-11/h1-9,13,17H,10H2 |
InChI 键 |
IZKPOGDNFMTRFD-UHFFFAOYSA-N |
规范 SMILES |
C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12498799.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498811.png)
![N-(2-methoxyphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498812.png)
![2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12498822.png)
![4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12498830.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[N-(4-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B12498831.png)

![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12498849.png)

![3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12498876.png)

![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12498885.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12498891.png)

